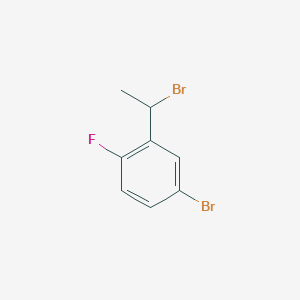

4-Bromo-2-(1-bromoethyl)-1-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

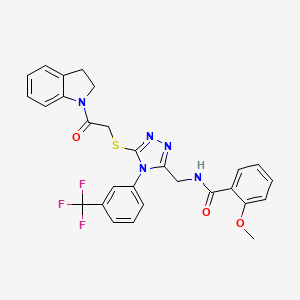

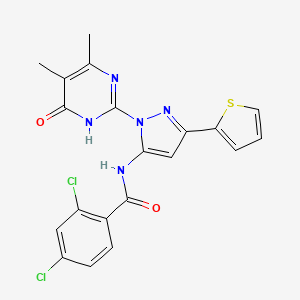

Organic Synthesis

Bromobenzene serves as a versatile building block in organic synthesis. Researchers use it to introduce bromine atoms into molecules, facilitating the creation of more complex structures. The bromine substituent can participate in various reactions, such as nucleophilic substitution, Suzuki coupling, and Heck reactions. These synthetic pathways enable the preparation of diverse compounds for drug development, materials science, and agrochemicals .

Drug Discovery

In medicinal chemistry, bromobenzene derivatives play a crucial role. Researchers modify the bromine position to design novel drug candidates. For instance, introducing a fluorine atom at the adjacent position (as in the compound ) can enhance bioavailability, metabolic stability, or binding affinity. Bromobenzene derivatives are investigated as potential anticancer agents, anti-inflammatory drugs, and enzyme inhibitors.

Material Science

Bromobenzene contributes to the development of functional materials. Researchers explore its use in polymerization reactions, leading to polymers with tailored properties. These polymers find applications in coatings, adhesives, and electronic devices. Additionally, bromobenzene-containing monomers participate in the synthesis of conductive polymers, which have applications in sensors, batteries, and organic electronics .

Agrochemicals

The agrochemical industry utilizes bromobenzene derivatives to create pesticides, herbicides, and fungicides. By incorporating bromine atoms into the molecular structure, researchers enhance the biological activity of these compounds. Bromobenzene-based agrochemicals help protect crops, improve yield, and manage pests effectively .

Analytical Chemistry

Bromobenzene serves as a reference material in analytical chemistry. Its well-defined properties, such as boiling point and UV absorption, make it useful for calibration purposes. Researchers use it to validate analytical methods, ensuring accurate measurements in various fields, including environmental monitoring and quality control .

Solvent and Reaction Medium

Bromobenzene acts as a solvent in chemical reactions. Its nonpolar nature allows it to dissolve a wide range of organic compounds. Researchers often employ it in Grignard reactions, metal-catalyzed transformations, and other synthetic processes. Additionally, bromobenzene serves as a reaction medium in electrochemical studies and photochemical reactions .

properties

IUPAC Name |

4-bromo-2-(1-bromoethyl)-1-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2F/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHIXEGYDZHJOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Br)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(1-bromoethyl)-1-fluorobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2668151.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2668152.png)

![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-fluorophenyl)propanamide](/img/structure/B2668155.png)

![3-fluoro-5-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2668157.png)

![methyl 2-(2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2668161.png)

![(E)-5-(4-(benzo[d][1,3]dioxol-5-ylmethoxy)benzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one](/img/structure/B2668162.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2668164.png)

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-6-(trifluoromethyl)pyridine](/img/structure/B2668168.png)

![4-[4-(Methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2668169.png)